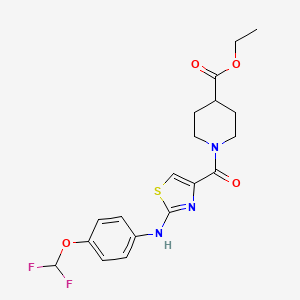

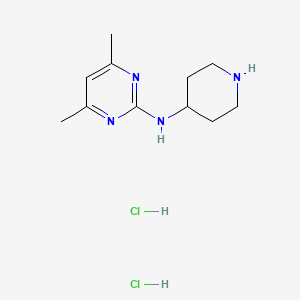

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, thiourea derivatives were synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives . Then, the functional esters were reacted with hydrazine to give the acid hydrazides, which were treated with the benzoyl chlorides to afford the corresponding 3-phenylthioureas .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FTIR and NMR . For example, the IR spectrum of a similar compound showed peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum showed signals corresponding to various protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds mainly involve the formation of new bonds and functional groups . For instance, an in situ cyclization was carried out on a similar compound to afford the final product .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature . For example, a similar compound had a melting point of 200–202 °C and a yield of 60% . The elemental analysis of the compound matched the calculated values for C, H, and N .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

Research has shown that derivatives of Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate exhibit significant antimicrobial and antituberculosis activities. For example, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, demonstrated activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promising results in various assays including the MS GyrB ATPase assay and the MTB DNA gyrase supercoiling assay (Jeankumar et al., 2013).

Synthesis of Hybrid Molecules for Biological Activities

Another area of research involves the microwave-assisted synthesis of hybrid molecules containing thiazole and other moieties, with evaluations for their biological activities. These synthesized compounds, which include variations of the ethyl piperazine-1-carboxylate structure, have been tested for their antimicrobial, antilipase, and antiurease activities, demonstrating varied levels of effectiveness (Başoğlu et al., 2013).

Development of Anticancer Agents

Research into anticancer agents has also utilized derivatives of this compound. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. These compounds, including ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown promising results in terms of inhibitory concentrations against cancer cell lines, suggesting a potential role in cancer therapy (Rehman et al., 2018).

Antimicrobial and Antioxidant Studies

Further research has been conducted on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were synthesized and screened for antimicrobial and antioxidant activities. These studies demonstrated significant activity against various bacterial and fungal strains, as well as notable antioxidant potential, indicating their utility in both antimicrobial and antioxidant applications (Raghavendra et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-aminothiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to a variety of biological outcomes . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown significant antibacterial and antifungal potential . For instance, certain compounds have shown significant inhibitory potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKDOXIETDZLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)

![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)

![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)

![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)